4-(3-Fluoro-2-nitrophenyl)morpholine

Description

Introduction and Chemical Identity

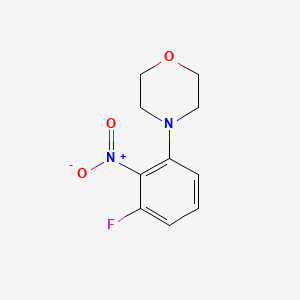

4-(3-Fluoro-2-nitrophenyl)morpholine belongs to the class of heterocyclic organic compounds that combine the morpholine scaffold with aromatic nitro compound functionality. The compound's molecular architecture incorporates a six-membered morpholine heterocycle containing both nitrogen and oxygen atoms, which is subsequently connected to a phenyl ring bearing strategically positioned fluorine and nitro substituents. This particular substitution pattern creates a molecule with unique electronic properties derived from the electron-withdrawing nature of both the fluorine atom and the nitro group, resulting in an electron-deficient aromatic system that influences the compound's overall reactivity and stability profiles.

The structural complexity of this compound arises from the integration of multiple functional group types within a single molecular framework. The morpholine component provides a heterocyclic amine functionality with characteristic basicity and hydrogen bonding capabilities, while the substituted aromatic ring contributes electron-withdrawing effects that modulate the electronic distribution throughout the molecule. This combination of structural features positions this compound as a versatile intermediate in organic synthesis and a compound of interest for various chemical research applications.

Nomenclature and Classification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry principles for naming heterocyclic compounds with multiple substituents. The compound is classified as a morpholine derivative, specifically falling under the category of substituted morpholines where the nitrogen atom of the morpholine ring forms a bond with an aromatic system. Within the broader classification scheme of organic compounds, this molecule represents both a heterocyclic amine and an aromatic nitro compound, creating a dual classification that reflects its complex structural nature.

The morpholine ring system itself is classified as a saturated six-membered heterocycle containing both nitrogen and oxygen as heteroatoms, which places it within the oxazine family of compounds. The attachment of the substituted phenyl group through the nitrogen atom creates an N-arylmorpholine structure, while the presence of the nitro group classifies the compound additionally as a nitroarene derivative. This multi-faceted classification system reflects the compound's diverse structural components and helps establish its position within the broader landscape of organic chemical compounds.

Historical Context of Morpholine Derivatives in Chemical Research

The development of morpholine-based compounds has its roots in the early exploration of heterocyclic chemistry, with morpholine itself being first synthesized and characterized in the late 19th century. The naming of morpholine was attributed to Ludwig Knorr, who initially believed it to be part of the structure of morphine, although this assumption was later proven incorrect. Despite this historical misconception, the name morpholine persisted and became the standard designation for this important heterocyclic scaffold.

The evolution of morpholine derivatives in chemical research has been driven by the recognition of their unique structural properties and biological activities. Throughout the 20th century, researchers began to appreciate the versatility of the morpholine ring system as a building block for pharmaceutical compounds, leading to extensive investigations into structure-activity relationships and synthetic methodologies. The incorporation of various substituents, including electron-withdrawing groups such as nitro and fluoro functionalities, became a standard approach for modifying the electronic and pharmacological properties of morpholine-based molecules.

Contemporary research in morpholine derivatives has expanded significantly, with particular attention to their applications in medicinal chemistry and agrochemical development. The systematic exploration of substituted morpholine compounds has revealed their potential as scaffolds for developing new therapeutic agents, particularly in the areas of central nervous system disorders and infectious diseases. This historical progression from simple heterocyclic synthesis to complex pharmaceutical development illustrates the enduring importance of morpholine derivatives in modern chemical research.

Significance in Organic Chemistry and Chemical Biology

The significance of this compound in organic chemistry stems from its role as both a synthetic intermediate and a model compound for studying electronic effects in heterocyclic systems. The presence of electron-withdrawing substituents on the aromatic ring creates opportunities for investigating how such modifications influence the reactivity and stability of morpholine derivatives. This compound serves as an important example of how strategic functional group placement can be used to tune the electronic properties of heterocyclic molecules for specific synthetic applications.

In the context of chemical biology, morpholine derivatives have gained recognition for their ability to modulate biological systems through specific molecular interactions. The morpholine scaffold is particularly valued for its balanced lipophilic and hydrophilic characteristics, which contribute to favorable pharmacokinetic properties in biological systems. The incorporation of fluorine and nitro groups in this compound provides additional opportunities for fine-tuning biological activity through electronic effects and potential metabolic stability considerations.

The compound's structural features make it a valuable building block for structure-activity relationship studies, where researchers can systematically evaluate how different substitution patterns affect biological and chemical properties. The electron-withdrawing nature of both the fluorine and nitro substituents creates a unique electronic environment that can influence molecular recognition events and chemical reactivity patterns. This makes this compound an important reference compound for understanding the principles governing heterocyclic compound design and optimization.

Chemical Identity Parameters

The comprehensive chemical identity of this compound encompasses multiple standardized parameters that facilitate accurate identification and database searching across various chemical information systems. These parameters collectively provide a complete molecular fingerprint that enables unambiguous identification of the compound in scientific literature and commercial databases. The systematic documentation of chemical identity parameters follows established protocols for chemical compound registration and ensures consistency across different research contexts and applications.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₁₀H₁₁FN₂O₃, which indicates the presence of ten carbon atoms, eleven hydrogen atoms, one fluorine atom, two nitrogen atoms, and three oxygen atoms within the molecular structure. This formula reflects the combination of the morpholine heterocycle (C₄H₉NO) with a substituted phenyl ring system (C₆H₂FNO₂), accounting for the loss of one hydrogen atom during the formation of the carbon-nitrogen bond between the two structural components.

Table 1: Molecular Composition Analysis

| Element | Count | Contribution to Molecular Weight |

|---|---|---|

| Carbon | 10 | 120.11 atomic mass units |

| Hydrogen | 11 | 11.09 atomic mass units |

| Fluorine | 1 | 18.99 atomic mass units |

| Nitrogen | 2 | 28.01 atomic mass units |

| Oxygen | 3 | 47.997 atomic mass units |

| Total | 27 | 226.20 g/mol |

The molecular weight of 226.20 grams per mole places this compound within the range typical for small organic molecules used in pharmaceutical and chemical research applications. The relatively low molecular weight contributes to favorable physical properties such as solubility and volatility characteristics that are important for synthetic manipulation and purification procedures. The elemental composition reflects a balanced distribution of heteroatoms that contributes to the compound's unique chemical properties and reactivity patterns.

Chemical Abstracts Service Registry Number and Database Identifiers

The Chemical Abstracts Service registry number for this compound is 179900-21-1, which serves as the primary unique identifier for this compound in chemical databases and literature searches. This registry number was assigned by the Chemical Abstracts Service as part of their comprehensive system for cataloging chemical substances, ensuring that the compound can be unambiguously identified regardless of variations in naming conventions or structural representations.

Table 2: Database Identifiers

| Database | Identifier | Type |

|---|---|---|

| Chemical Abstracts Service | 179900-21-1 | Registry Number |

| PubChem | 53255500 | Compound Identifier |

| ChemicalBook | CB53174321 | CBNumber |

| Reaxys | 14329997 | Reaxys Identifier |

| MDL | MFCD13689255 | MDL Number |

The PubChem Compound Identifier (CID) 53255500 provides access to comprehensive structural and property information within the National Center for Biotechnology Information chemical database. The ChemicalBook CBNumber CB53174321 facilitates identification within commercial chemical databases, while the Reaxys identifier 14329997 enables access to synthetic route information and reaction databases. The MDL number MFCD13689255 is used in various chemical inventory and screening compound databases, providing additional pathways for compound identification and procurement.

International Union of Pure and Applied Chemistry Nomenclature and Systematic Naming Conventions

The International Union of Pure and Applied Chemistry systematic name for this compound is this compound, which follows established conventions for naming substituted morpholine derivatives. This nomenclature clearly identifies the morpholine ring as the parent structure, with the number 4 indicating the position of substitution on the morpholine nitrogen atom. The phenyl substituent is further characterized by the positions of the fluoro and nitro groups, using standard numbering conventions for benzene ring substitution patterns.

The systematic naming approach begins with identification of the morpholine ring as the principal functional group, followed by description of the substituent aromatic system with its attendant functional groups. The numbering system for the phenyl ring positions the attachment point to morpholine as carbon 1, with the nitro group at position 2 and the fluorine atom at position 3. This systematic approach ensures unambiguous communication of the molecular structure regardless of the specific chemical context or application.

Alternative systematic names may include variations such as 4-(3-fluoro-2-nitrophenyl)-1,4-oxazinane, which emphasizes the oxazinane nature of the morpholine ring system. However, the morpholine-based nomenclature remains the preferred standard due to its widespread recognition and historical usage in chemical literature. The systematic naming conventions facilitate accurate database searching and ensure consistent identification across different chemical information systems and research publications.

Common Synonyms and Alternative Identifiers

Several synonyms and alternative identifiers are used to refer to this compound in chemical literature and commercial databases. The most common alternative name is 6-fluoro-2-morpholinonitrobenzene, which describes the compound from the perspective of the substituted nitrobenzene rather than the morpholine derivative. This alternative nomenclature emphasizes the aromatic nitro compound character of the molecule and may be preferred in contexts where the focus is on aromatic chemistry rather than heterocyclic chemistry.

Table 3: Synonyms and Alternative Names

| Name Type | Identifier |

|---|---|

| Primary IUPAC Name | This compound |

| Alternative Name | 6-fluoro-2-morpholinonitrobenzene |

| Descriptive Name | 4-(3-fluoro-2-nitrophenyl)-1,4-oxazinane |

| Database Code | SCHEMBL9059492 |

| Commercial Code | AKOS010473866 |

| Vendor Code | KS-5413 |

The database identifier SCHEMBL9059492 is used in chemical screening libraries and computational chemistry databases. Commercial suppliers often use proprietary codes such as AKOS010473866 and KS-5413 for inventory management and catalog organization. These alternative identifiers serve specific purposes within different chemical information systems and facilitate compound identification across various research and commercial contexts.

The morpholino prefix in 6-fluoro-2-morpholinonitrobenzene reflects the attachment of the morpholine ring to the aromatic system, while maintaining focus on the substituted benzene ring as the primary structural element. This alternative naming convention is particularly useful in synthetic chemistry contexts where the aromatic substitution pattern is the primary focus of interest. The variety of synonyms and identifiers reflects the compound's significance across multiple areas of chemical research and its presence in diverse chemical databases and literature sources.

Structure

2D Structure

Propriétés

IUPAC Name |

4-(3-fluoro-2-nitrophenyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN2O3/c11-8-2-1-3-9(10(8)13(14)15)12-4-6-16-7-5-12/h1-3H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIAGZYCSIUOTRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C(=CC=C2)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Route 1: Buchwald-Hartwig Coupling

This route involves a palladium-catalyzed cross-coupling reaction between 2-bromo-6-fluoro-nitrobenzene and morpholine .

| Reaction Step | Reagents & Conditions | Outcome | Yield |

|---|---|---|---|

| A. Coupling reaction | Palladium(II) acetate, bis(diphenylphosphino)Xantene, cesium carbonate in 1,4-dioxane at 110°C for 8 hours | Formation of the aryl-morpholine intermediate | Approximately 42% (as per literature) |

- The reaction is performed under inert atmosphere with degassed solvents to prevent catalyst poisoning.

- The process is suitable for large-scale production due to its straightforward one-pot nature and relatively high yield.

Route 2: Nucleophilic Aromatic Substitution (SNAr)

Alternatively, halogenated nitrobenzene derivatives such as parachloronitrobenzene , p-fluoronitrobenzene , or p-Nitrobromobenzene can be reacted with morpholine under nucleophilic substitution conditions.

| Reaction Step | Reagents & Conditions | Outcome | Notes |

|---|---|---|---|

| B. Nucleophilic substitution | Morpholine, halogenated nitrobenzene, solvent (e.g., acetonitrile, DMF), elevated temperature | Formation of 4-(nitrophenyl)-3-morpholone mai | Suitable for scale-up, but may require longer reaction times and higher temperatures |

Preparation of 4-(nitrophenyl)-3-morpholone mai

This intermediate is synthesized via a multi-step process involving nitration, reduction, and acylation steps.

Step 1: Nitration of Chloronitrobenzene

- Reagents: Chloronitrobenzene, nitric acid, sulfuric acid

- Conditions: Controlled temperature (~60°C) to obtain para-nitro derivatives with high regioselectivity.

Step 2: Reduction of Nitro Group

Step 3: Cyclization to Morpholine Derivative

- Reagents: Formaldehyde or other suitable cyclization agents, ammonia or primary amines

- Conditions: Heating under reflux to form the morpholine ring attached to the aromatic system.

Data Table: Summary of Preparation Conditions

| Parameter | Details | Reference/Source |

|---|---|---|

| Nitration temperature | ~60°C | |

| Reduction method | Catalytic hydrogenation or chemical | |

| Cyclization agent | Formaldehyde, ammonia | |

| Overall yield | Approx. 60-70% | , |

Functionalization to Obtain this compound

The final step involves introducing the fluorine atom at the 3-position and nitro group at the 2-position on the aromatic ring, followed by coupling with morpholine.

Methodology:

- Halogenation: Selective fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to avoid over-fluorination.

- Nitration: Electrophilic aromatic substitution with nitrating agents (e.g., mixed HNO₃/H₂SO₄) to introduce the nitro group at the desired position.

- Coupling with Morpholine: Via nucleophilic substitution or Buchwald-Hartwig coupling as described above.

Data Summary and Research Findings

Analyse Des Réactions Chimiques

Types of Reactions

4-(3-Fluoro-2-nitrophenyl)morpholine undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like iron and ammonium chloride.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Reduction: Iron and ammonium chloride in an aqueous medium.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Reduction: 4-(3-Fluoro-2-aminophenyl)morpholine.

Substitution: Various substituted morpholine derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Overview

- Molecular Formula : C10H11FN2O3

- Molecular Weight : 226.2 g/mol

- CAS Number : 179900-21-1

4-(3-Fluoro-2-nitrophenyl)morpholine is a derivative of morpholine characterized by the presence of a fluorine and a nitro group attached to a phenyl ring. Its unique structure contributes to its reactivity and biological activity.

Reaction Conditions

- Base : Potassium carbonate

- Solvent : Dimethylacetamide or 1,4-dioxane

- Temperature : 60-110°C depending on the method used

Medicinal Chemistry

This compound serves as an intermediate in synthesizing various pharmaceutical compounds, particularly those with antimicrobial properties. It plays a crucial role in the development of oxazolidinone antibiotics, such as Linezolid, which are effective against Gram-positive bacteria.

Materials Science

This compound is investigated for its potential use in creating advanced materials with specific electronic or optical properties. Its unique chemical structure allows for modifications that can enhance material performance.

Biological Research

Research indicates that this compound exhibits potential biological activities, including:

- Antimicrobial Activity : Effective against various bacterial strains.

- Anticancer Properties : In vitro studies show it can inhibit the proliferation of cancer cell lines.

Case Study 1: Synthesis and Evaluation for Antibiotics

A significant study focused on the synthesis of this compound as an intermediate in producing oxazolidinone antibiotics. The study demonstrated that using photochemical reduction processes improved yield and efficiency in synthesizing active pharmaceutical ingredients (APIs) .

Case Study 2: Structure-Activity Relationship (SAR)

Another study examined the structure-activity relationship of morpholine derivatives, including this compound. Modifications to the phenyl ring were found to enhance antibacterial activity, with electron-withdrawing groups like nitro contributing to increased potency against both Gram-positive and Gram-negative bacteria .

Mécanisme D'action

The mechanism of action of 4-(3-Fluoro-2-nitrophenyl)morpholine involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Position and Electronic Effects

The position of nitro and halogen groups significantly influences chemical behavior:

- 4-(4-Nitrophenyl)morpholine (CAS 10389-51-2): The nitro group at the para position stabilizes the aromatic ring through resonance, enabling applications in polyimide synthesis and environmental pollutant studies. Its crystal structure features centrosymmetric dimers via C–H···O hydrogen bonds and aromatic stacking.

- This compound is used as an intermediate in combinatorial chemistry.

- 4-(2-Chloro-4-nitrophenyl)morpholine : Chlorine’s larger atomic radius compared to fluorine may alter steric hindrance and intermolecular interactions, as seen in its synthesis via nucleophilic substitution with 3,4-dichloronitrobenzene.

Table 1: Substituent Effects on Key Properties

Morpholine vs. Thiomorpholine Derivatives

Replacing morpholine’s oxygen with sulfur (thiomorpholine) alters physicochemical and structural properties:

- 4-(4-Nitrophenyl)thiomorpholine : The sulfur atom increases lipophilicity (logP) and introduces a metabolically labile site for oxidation. Its crystal structure lacks the chair conformation seen in morpholine analogs, instead forming dimers via C–H···O bonds and π-stacking.

- 4-(2-Fluoro-4-nitrophenyl)thiomorpholine (CAS 168828-70-4): The thiomorpholine group may enhance membrane permeability in drug candidates, though synthetic yields are lower compared to oxygen analogs.

Activité Biologique

4-(3-Fluoro-2-nitrophenyl)morpholine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its antibacterial properties, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C10H11FN2O3

- CAS Number : 179900-21-1

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity. A study demonstrated its effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values showcasing its potency:

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 |

| Staphylococcus aureus | 5.64 |

| Enterococcus faecalis | 8.33 |

| Escherichia coli | 2.33 |

| Pseudomonas aeruginosa | 13.40 |

| Salmonella typhi | 11.29 |

These findings suggest that the compound may inhibit bacterial growth effectively, making it a candidate for further development in antibacterial therapies .

The mechanism through which this compound exerts its antibacterial effects involves interaction with bacterial cell wall synthesis pathways. Specifically, it may act as an inhibitor of enzymes critical for cell wall formation, leading to compromised structural integrity and eventual cell death .

Case Study 1: Synthesis and Evaluation

A notable case study involved the synthesis of this compound as an intermediate in the production of oxazolidinone antibiotics, such as Linezolid. The study highlighted the compound's role in a photochemical reduction process, which significantly improved yields and efficiency in synthesizing active pharmaceutical ingredients .

Case Study 2: Structure-Activity Relationship (SAR)

Another significant study focused on the structure-activity relationship of morpholine derivatives, including this compound. The research indicated that modifications on the phenyl ring could enhance antibacterial activity, with electron-withdrawing groups like nitro contributing to increased potency against Gram-positive and Gram-negative bacteria .

Research Findings

Recent investigations into the biological activity of related compounds have shown that substituents on the morpholine ring can significantly influence their pharmacological profiles. For instance, compounds with various nitro and fluoro substitutions have been linked to enhanced antimicrobial properties. This suggests that further exploration into derivative compounds could yield new antibiotics with improved efficacy and reduced resistance profiles .

Q & A

Q. What are the recommended methods for synthesizing 4-(3-Fluoro-2-nitrophenyl)morpholine, and what analytical techniques are critical for confirming its structure?

Answer: Synthesis typically involves sequential nitration, fluorination, and coupling of morpholine to the aromatic ring. A plausible route includes:

Nitration and Fluorination : Start with fluorophenol derivatives (e.g., 4-fluoro-2-nitrophenol, CAS 394-33-2) to introduce nitro and fluoro groups .

Morpholine Coupling : Use nucleophilic aromatic substitution (SNAr) under basic conditions to attach morpholine to the fluoronitrophenyl backbone .

Q. Critical Analytical Techniques :

- NMR Spectroscopy : Confirm regiochemistry (e.g., distinguishing 3-fluoro-2-nitro vs. 2-fluoro-3-nitro isomers) via and chemical shifts.

- HPLC-PDA/MS : Assess purity (>95%) and detect byproducts from incomplete substitution .

- X-ray Crystallography : Resolve structural ambiguities (e.g., torsion angles between morpholine and phenyl rings) .

Q. How should researchers handle and store this compound to ensure laboratory safety and compound stability?

Answer:

- Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation/contact. The compound’s nitro group may pose explosive risks under extreme conditions .

- Storage : Keep in airtight containers at 2–8°C in a dry, dark environment. Stability data for analogous morpholine derivatives suggest degradation <1% over 12 months under these conditions .

- Spill Management : Avoid dry sweeping; use wet methods or absorbent pads to minimize dust formation .

Advanced Research Questions

Q. What strategies can be employed to resolve contradictions in reported reaction yields or purity levels during synthesis?

Answer: Contradictions often arise from variations in:

- Reaction Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance SNAr efficiency but may introduce impurities. Compare yields in DMF vs. THF .

- Catalysts : Screen bases (KCO vs. CsCO) to optimize substitution rates.

- Workup Protocols : Use acid-base extraction to remove unreacted morpholine or nitro precursors. Validate purity via TLC (R = 0.4–0.6 in ethyl acetate/hexane) .

Case Study : A 15% yield discrepancy was resolved by replacing powdered KCO with granular forms to reduce side reactions .

Q. How can computational chemistry methods predict the reactivity or biological activity of this compound derivatives?

Answer:

- Reactivity Prediction :

- DFT Calculations : Model the electron-deficient aromatic ring’s susceptibility to nucleophilic attack. The nitro group’s meta-directing effect can guide substitution patterns .

- Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., DMSO stabilizes transition states in SNAr).

- Biological Activity :

- Docking Studies : Target the morpholine moiety’s interaction with enzymes (e.g., kinase ATP-binding pockets). Analogous compounds show antitumor activity by inhibiting PI3K/AKT pathways .

- QSAR Models : Corporate Hammett constants (σ for nitro, σ for fluoro) to predict bioactivity trends .

Q. What are the challenges in characterizing the solid-state properties of this compound, and how can they be addressed?

Answer:

- Polymorphism : Nitro and fluoro groups may induce multiple crystalline forms. Use differential scanning calorimetry (DSC) to detect melting point variations (e.g., mp 75–95°C for related fluoronitrophenyl compounds) .

- Hygroscopicity : The morpholine ring can absorb moisture, altering crystallinity. Store samples in desiccators and analyze via dynamic vapor sorption (DVS) .

- X-ray Diffraction : Resolve π-stacking interactions between aromatic rings, which influence solubility and stability .

Q. How does the electronic nature of substituents influence the compound’s reactivity in cross-coupling reactions?

Answer:

- Nitro Group : Strong electron-withdrawing effect deactivates the ring, limiting traditional Suzuki couplings. Use Buchwald-Hartwig conditions (Pd/XPhos) for amination .

- Fluoro Substituent : Ortho/para-directing effects can stabilize intermediates in Ullmann or Ullmann-Goldberg reactions.

- Morpholine : The electron-rich N-atom facilitates protonation, enhancing solubility in acidic media for SN1 pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.